BenchChemオンラインストアへようこそ!

N-[2-(3-fluorophenoxy)ethyl]acetamide

Phosphodiesterase inhibition cAMP signaling PDE7B selectivity

N-[2-(3-fluorophenoxy)ethyl]acetamide is a synthetic phenoxyethyl acetamide with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol. It is structurally classified as a non-indolic bioisostere of melatonin, wherein the indole core of N-acetyl-5-methoxytryptamine is replaced by a 3-fluorophenoxy moiety.

Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol
CAS No. 1172811-59-4
Cat. No. B1439073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3-fluorophenoxy)ethyl]acetamide
CAS1172811-59-4
Molecular FormulaC10H12FNO2
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESCC(=O)NCCOC1=CC(=CC=C1)F
InChIInChI=1S/C10H12FNO2/c1-8(13)12-5-6-14-10-4-2-3-9(11)7-10/h2-4,7H,5-6H2,1H3,(H,12,13)
InChIKeyCIVRAJXNCXZDEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(3-fluorophenoxy)ethyl]acetamide (CAS 1172811-59-4): Core Identity, Physicochemical Profile, and Procurement-Relevant Specifications


N-[2-(3-fluorophenoxy)ethyl]acetamide is a synthetic phenoxyethyl acetamide with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol . It is structurally classified as a non-indolic bioisostere of melatonin, wherein the indole core of N-acetyl-5-methoxytryptamine is replaced by a 3-fluorophenoxy moiety . This fluorinated scaffold is designed to retain or modulate melatonergic pharmacophore features while eliminating the indole-related metabolic liabilities associated with the natural ligand. Commercially, the compound is available from multiple vendors at purities of ≥95% (e.g., Chemenu catalog CM734767) to 98% (e.g., Leyan catalog 1804848), with the InChI Key CIVRAJXNCXZDEL-UHFFFAOYSA-N serving as a unique structure-level identifier for procurement verification .

Why N-[2-(3-fluorophenoxy)ethyl]acetamide Cannot Be Routinely Substituted by Unfluorinated or Chlorinated Phenoxyethyl Acetamide Analogs


Phenoxyethyl acetamides as a class exhibit target-binding and functional profiles that are exquisitely sensitive to subtle variations in aryl substitution. The 3-fluoro substituent in N-[2-(3-fluorophenoxy)ethyl]acetamide modulates both electronic character (through its electron‑withdrawing inductive effect) and lipophilicity (calculated logP ≈ 1.34 ), directly influencing target engagement at melatonergic receptors and phosphodiesterase isoforms [1]. In the broader 2-(substituted phenoxy) acetamide series, halogen position and identity on the aromatic ring have been shown to be decisive for anticancer and anti‑inflammatory activity outcomes in standardized in vivo models [2]. Consequently, procurement of the non‑fluorinated N‑(2‑phenoxyethyl)acetamide (CAS 21925‑25‑7) or the 2‑chloro‑N‑[2‑(3‑fluorophenoxy)ethyl]acetamide analog (CAS 1226121‑26‑1) as drop‑in replacements carries a high risk of divergent pharmacological behavior. Without compound‑specific comparative data, any substitution decision must be treated as a new chemical entity requiring full re‑characterization.

Quantitative Differentiation Evidence for N-[2-(3-fluorophenoxy)ethyl]acetamide: Comparative Binding, Selectivity, and Physicochemical Data


PDE7B vs. PDE4A vs. PDE5A Inhibitory Profile: Cross-Target Selectivity Fingerprint Within the Phosphodiesterase Superfamily

In a head-to-head panel screen against recombinant human PDE isoforms using a fluorescent-labeled cAMP/cGMP IMAP assay (15 min incubation), N-[2-(3-fluorophenoxy)ethyl]acetamide displayed a rank-order selectivity of PDE7B (Ki = 910 nM) > PDE4A (Ki = 1,300 nM) > PDE5A (Ki = 1,600 nM), yielding a 1.43‑fold preference for PDE7B over PDE4A and a 1.76‑fold preference for PDE7B over PDE5A [1]. This intra‑panel selectivity pattern distinguishes the compound from pan‑PDE inhibitors and from isoforms‑selective chemotypes that favor PDE4 or PDE5. No comparator data for unfluorinated N‑(2‑phenoxyethyl)acetamide or the chlorinated analog 2‑chloro‑N‑[2‑(3‑fluorophenoxy)ethyl]acetamide are available in this assay system, limiting direct attribution of the selectivity shift to the 3‑fluoro substituent alone.

Phosphodiesterase inhibition cAMP signaling PDE7B selectivity

P2X3 Purinoceptor Antagonist Activity: Recombinant Rat Receptor Electrophysiology Data

In a recombinant rat P2X3 receptor assay using Xenopus oocyte electrophysiology (test concentration 10 μM), N-[2-(3-fluorophenoxy)ethyl]acetamide exhibited antagonist activity with an EC50 of 80 nM [1]. A separate entry reports an EC50 of 340 nM under similar conditions [2]. These values place the compound in the sub‑micromolar antagonist range for P2X3. By comparison, the cognate agonist Bz‑ATP (BDBM50118219) displays an EC50 of 5,500 nM at the related human P2X2 receptor, underscoring the functional divergence between agonist and antagonist chemotypes at purinergic receptors [3]. No direct head‑to‑head data exist for the unfluorinated or chloro‑substituted phenoxyethyl acetamide analogs at P2X3, so the specific contribution of the 3‑fluoro group to P2X3 antagonism remains inferred from structure‑activity principles rather than experimentally confirmed.

P2X3 receptor purinergic signaling pain target

Physicochemical Differentiation: Calculated logP and Fluorine-Imparted Lipophilicity Relative to Non‑Fluorinated Phenoxyethyl Acetamide Congeners

The calculated logP of N-[2-(3-fluorophenoxy)ethyl]acetamide is 1.34 , reflecting the modest lipophilicity enhancement contributed by the single aromatic fluorine. For reference, the non‑fluorinated analog N‑(2‑phenoxyethyl)acetamide (CAS 21925‑25‑7, MW 179.22) has a lower predicted logP (approximately 0.8–1.0 based on fragment‑based estimates), while the chlorinated derivative 2‑chloro‑N‑[2‑(3‑fluorophenoxy)ethyl]acetamide (MW 231.65) has a measured logP of 2.05 [1]. This positions the target compound at an intermediate lipophilicity, potentially balancing membrane permeability against aqueous solubility better than either the unsubstituted (lower permeability) or the chloro‑substituted (higher logP, greater promiscuity risk) variants. No experimental logD7.4 or PAMPA permeability data are available for any member of this series.

Lipophilicity drug-likeness fluorine substitution

Melatonin Bioisosterism: Structural Rationale for Melatonergic Target Engagement Without Indole‑Associated Metabolic Liability

N-[2-(3-fluorophenoxy)ethyl]acetamide is explicitly described as a non‑indolic bioisostere of melatonin, in which the 5‑methoxyindole core of the natural hormone is replaced by a 3‑fluorophenoxyethyl group while retaining the N‑acetyl side chain essential for melatonergic receptor binding . In the broader field of melatonin receptor ligand design, non‑indolic scaffolds such as naphthalene (agomelatine), benzodioxin, chroman, and phenoxyethyl systems have been explored to circumvent the metabolic instability, photosensitivity, and synthetic complexity inherent to the indole nucleus [1]. Although direct MT1/MT2 binding data for this specific compound are not publicly available, the established SAR framework indicates that the 3‑fluoro substitution on the phenoxy ring is positioned to engage the same hydrophobic sub‑pocket that accommodates the 5‑methoxy group of melatonin in the MT1/MT2 orthosteric site [1]. This bioisosteric rationale provides a hypothesis‑driven basis for selecting this compound over indole‑based melatonin analogs when metabolic stability or synthetic tractability is prioritized.

Melatonin bioisostere melatonergic receptors non‑indolic scaffold

Evidence‑Linked Application Scenarios for N-[2-(3-fluorophenoxy)ethyl]acetamide in Comparative Pharmacology, PDE‑Focused Screening, and Melatonergic Probe Development


Isoform‑Selective PDE7B Screening in cAMP‑Dependent Signaling Pathways

The compound's PDE7B Ki of 910 nM, with 1.43‑fold selectivity over PDE4A and 1.76‑fold over PDE5A, supports its use as a starting point for PDE7B‑biased chemical probe development in cAMP signaling research. Investigators studying T‑cell activation, airway inflammation, or CNS cAMP dynamics can deploy this compound in parallel with pan‑PDE inhibitors (e.g., IBMX) and PDE4‑selective agents (e.g., rolipram) to deconvolve isoform‑specific contributions. Procurement of the compound from vendors specifying ≥95% purity (e.g., Chemenu CM734767) ensures batch consistency for enzymatic assay reproducibility [1].

P2X3 Antagonist Profiling in Nociceptive and Sensory Neuron Models

With a reported P2X3 antagonist EC50 of 80–340 nM in recombinant rat receptor assays, the compound is suitable for functional profiling in dorsal root ganglion (DRG) neuron cultures or in vivo pain models where P2X3 is implicated (e.g., inflammatory hyperalgesia, neuropathic pain). Researchers should pair the compound with established P2X3 antagonists such as A‑317491 (IC50 ≈ 20–100 nM) as a positive control and confirm target engagement through ATP‑induced calcium flux counter‑screens [1][2].

Non‑Indolic Melatonergic Probe for Circadian Biology and Neurogenesis Screening

As a structurally confirmed non‑indolic melatonin bioisostere, this compound is appropriate for phenotypic screens in circadian rhythm disruption, sleep‑wake cycle modulation, or neural stem cell differentiation assays where indole‑based ligands exhibit confounding off‑target effects or metabolic instability. The compound should be benchmarked against melatonin and agomelatine in parallel dose‑response experiments to establish relative efficacy and potency in the specific cellular context, acknowledging that direct MT1/MT2 binding data are not yet publicly available [3].

Structure–Activity Relationship (SAR) Exploration Around Halogen‑Substituted Phenoxyethyl Acetamides

The compound's intermediate logP (1.34), positioned between the unfluorinated N‑(2‑phenoxyethyl)acetamide and the chloro‑substituted 2‑chloro‑N‑[2‑(3‑fluorophenoxy)ethyl]acetamide (logP 2.05), makes it a strategic anchor point for systematic SAR studies probing the influence of aryl halogenation on membrane permeability, metabolic stability, and target selectivity. Combinatorial procurement of all three analogs from a single vendor or coordinated multi‑vendor sourcing enables controlled comparative physicochemical and in vitro pharmacological profiling [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[2-(3-fluorophenoxy)ethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.